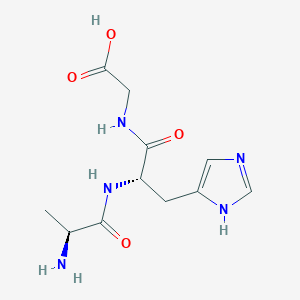
L-Alanyl-L-histidylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-histidylglycine is a tripeptide composed of the amino acids L-alanine, L-histidine, and glycine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their ability to interact with metal ions and their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
L-Alanyl-L-histidylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using a solid-phase peptide synthesis (SPPS) approach. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of dipeptides and tripeptides, including this compound, often employs enzymatic methods. Enzymes such as amino acid ligases or peptide synthetases can be used to catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
L-Alanyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, particularly involving the imidazole ring of the histidine residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine-derived radicals, while reduction can result in the formation of reduced histidine derivatives .
科学的研究の応用
L-Alanyl-L-histidylglycine has several scientific research applications, including:
作用機序
The mechanism of action of L-Alanyl-L-histidylglycine involves its interaction with metal ions and its ability to modulate oxidative stress. The histidine residue in the tripeptide can coordinate with metal ions, affecting their redox states and potentially reducing oxidative damage in biological systems. Additionally, the peptide may interact with cellular receptors and enzymes, influencing various biochemical pathways .
類似化合物との比較
L-Alanyl-L-histidylglycine can be compared with other similar compounds, such as:
L-Alanyl-L-histidine: This dipeptide shares the histidine residue and exhibits similar metal-binding properties but lacks the glycine residue.
Carnosine (β-alanyl-L-histidine): Carnosine is another histidine-containing dipeptide with antioxidant properties and potential therapeutic applications.
L-Alanyl-L-glutamine: This dipeptide is used in medical and nutritional applications due to its stability and bioavailability.
特性
CAS番号 |
61081-56-9 |
|---|---|
分子式 |
C11H17N5O4 |
分子量 |
283.28 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N5O4/c1-6(12)10(19)16-8(2-7-3-13-5-15-7)11(20)14-4-9(17)18/h3,5-6,8H,2,4,12H2,1H3,(H,13,15)(H,14,20)(H,16,19)(H,17,18)/t6-,8-/m0/s1 |
InChIキー |
OKEWAFFWMHBGPT-XPUUQOCRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



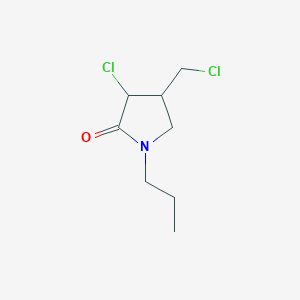
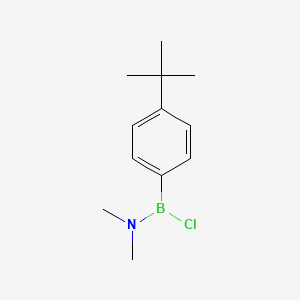
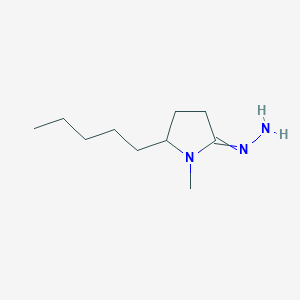
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
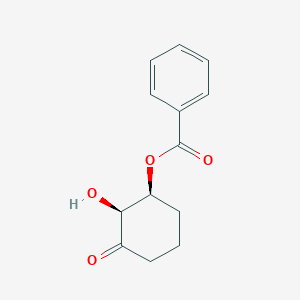


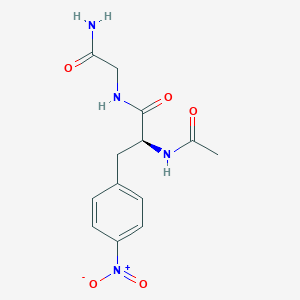
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
